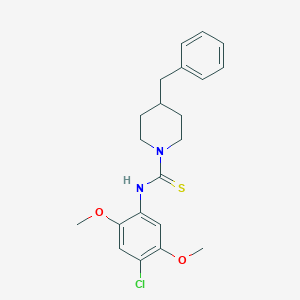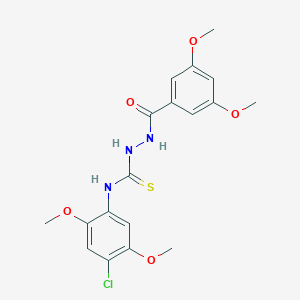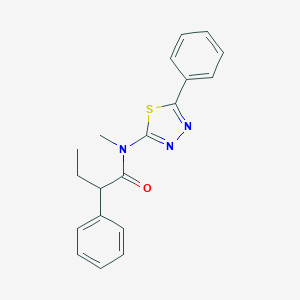
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, also known as MPPTB, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. MPPTB is a thiadiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood, but it is believed to involve the modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to increase the activity of GABA receptors and inhibit the activity of glutamate receptors, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have a range of biochemical and physiological effects in animal models. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and analgesic effects. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for GABA receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide also has some limitations, including its relatively short half-life and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, including the development of new drugs based on its structure, the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the long-term effects of N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide on the brain and to investigate its potential use in the treatment of neurological disorders.
Synthesis Methods
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide can be synthesized using different methods, including one-pot synthesis, multi-step synthesis, and microwave-assisted synthesis. One-pot synthesis involves the reaction of N-methyl-2-phenylbutanamide with thiosemicarbazide and phenyl isothiocyanate in the presence of a base, such as sodium hydroxide. Multi-step synthesis involves the reaction of N-methyl-2-phenylbutanamide with thiosemicarbazide to form N-methyl-2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide, which is then reacted with phenyl isothiocyanate to form N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide. Microwave-assisted synthesis involves the reaction of N-methyl-2-phenylbutanamide with thiosemicarbazide and phenyl isothiocyanate in the presence of a solvent and a catalyst under microwave irradiation.
Scientific Research Applications
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have anticonvulsant, analgesic, and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples.
properties
Product Name |
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
|---|---|
Molecular Formula |
C19H19N3OS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H19N3OS/c1-3-16(14-10-6-4-7-11-14)18(23)22(2)19-21-20-17(24-19)15-12-8-5-9-13-15/h4-13,16H,3H2,1-2H3 |
InChI Key |
IUSDZMBLIQWQBF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)C2=NN=C(S2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)C2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



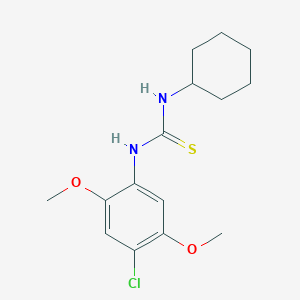


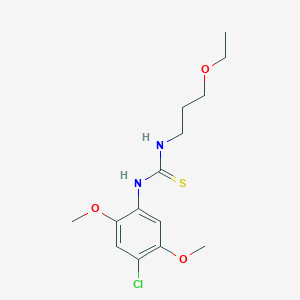
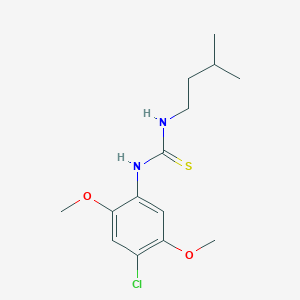

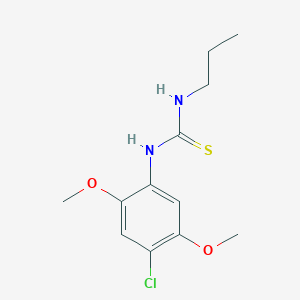
![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
